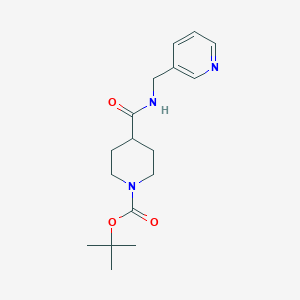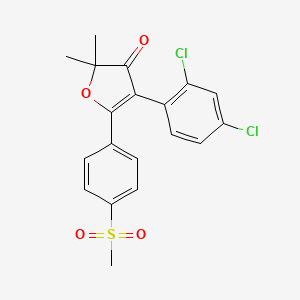
4-(2,4-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a furan ring substituted with dichlorophenyl and methylsulfonylphenyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one typically involves multiple steps, starting with the preparation of the furan ring followed by the introduction of the substituent groups. Common synthetic routes include:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The dichlorophenyl and methylsulfonylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
4-(2,4-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2,4-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other furan derivatives with different substituents, such as:
- 4-(2,4-dichlorophenyl)-2,2-dimethyl-5-phenylfuran-3(2H)-one
- 4-(2,4-dichlorophenyl)-2,2-dimethyl-5-(4-methoxyphenyl)furan-3(2H)-one
Uniqueness
The uniqueness of 4-(2,4-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H16Cl2O4S |
|---|---|
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenyl)-2,2-dimethyl-5-(4-methylsulfonylphenyl)furan-3-one |
InChI |
InChI=1S/C19H16Cl2O4S/c1-19(2)18(22)16(14-9-6-12(20)10-15(14)21)17(25-19)11-4-7-13(8-5-11)26(3,23)24/h4-10H,1-3H3 |
Clé InChI |
YBDRMLJIDAXMSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)C)C3=C(C=C(C=C3)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



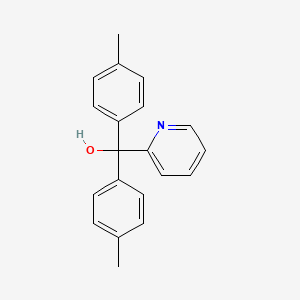


![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)

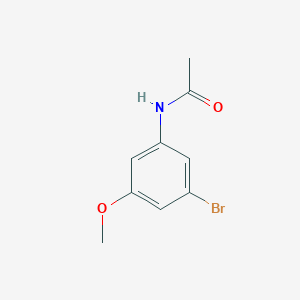
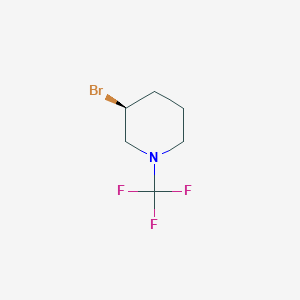
![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B13974384.png)
![1-Thia-4,6,8,10-tetraazaspiro[4.5]decane](/img/structure/B13974388.png)
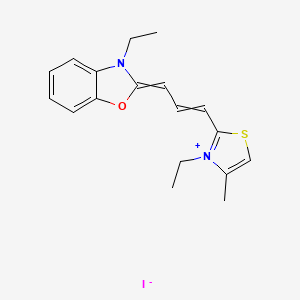
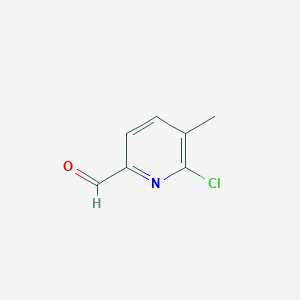
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)
